molecular formula C9H9F3N2O2 B2506482 Ethyl 3-amino-5-(trifluoromethyl)picolinate CAS No. 1393544-93-8

Ethyl 3-amino-5-(trifluoromethyl)picolinate

Cat. No.: B2506482
CAS No.: 1393544-93-8
M. Wt: 234.178
InChI Key: HINXYOJBEFIJRF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(trifluoromethyl)picolinate (CAS 1393544-93-8) is a high-value chemical intermediate with significant applications in agricultural and pharmaceutical research. Its structure, featuring a picolinate core and a trifluoromethyl group, is pivotal in the synthesis of advanced 6-heteroaryl picolinic acid derivatives . In agrochemical R&D, this compound serves as a critical precursor for developing the next generation of synthetic auxin herbicides . Researchers utilize it to create novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which act as potent lead structures for herbicides with broad-spectrum weed control and activity against resistant weeds . These novel herbicides, designed based on the structural skeletons of commercial molecules like halauxifen-methyl and florpyrauxifen-benzyl, exhibit enhanced binding affinity to target proteins such as auxin-signaling F-Box 5 (AFB5), leading to superior herbicidal efficacy . In pharmaceutical chemistry, this compound is employed as a versatile building block for the synthesis of cereblon ligands and complex heterocyclic systems used in the development of bifunctional compounds and potential therapeutics . The presence of both an amino group and an ester functionality on the pyridine ring makes it a highly versatile synthon for further chemical modifications, including nucleophilic substitution and hydrolysis . This product is intended for research purposes only and is not approved for human, veterinary, or agricultural use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINXYOJBEFIJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The process may involve steps such as esterification, purification, and crystallization to obtain the final compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions allows for efficient production with high yield and purity. The compound is typically produced in facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-5-(trifluoromethyl)picolinate has the molecular formula C9H9F3N2O2C_9H_9F_3N_2O_2. Its structure features an ethyl ester group, an amino group, and a trifluoromethyl group attached to a picolinate backbone. This unique combination of functional groups imparts distinct chemical properties that facilitate its use in various applications.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural features allow for the design of molecules with specific biological activities. Notably, it has been investigated for its potential therapeutic effects in treating respiratory disorders. For instance, derivatives of this compound have been shown to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), making it relevant for cystic fibrosis treatment .

Case Study: Cystic Fibrosis Treatment

  • Compound: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide
  • Application: Restores CFTR function
  • Outcome: Improved therapeutic strategies for cystic fibrosis patients .

Agricultural Applications

The compound exhibits promising herbicidal activity due to its structural similarity to known auxin herbicides. Research indicates that this compound can disrupt plant growth processes, suggesting its potential as a herbicide in crop protection strategies .

Case Study: Herbicide Development

  • Mechanism: Disruption of plant growth regulation.
  • Comparative Analysis: Binding affinity comparable to established herbicides like picloram.
  • Outcome: Potential development of effective herbicides for agricultural use .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique functional groups enhance its reactivity and versatility in various synthetic pathways .

Application Examples:

  • Used as an intermediate in the preparation of pyridine derivatives.
  • Facilitates the synthesis of other picolinic acid derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group at position 3 introduces polarity and hydrogen-bonding capacity. Key comparisons with analogs include:

Table 1: Substituent Impact on Properties
Compound Substituent (Position 3) Molecular Weight Predicted LogP* Water Solubility (LogS)
Ethyl 3-amino-5-(trifluoromethyl)picolinate -NH₂ ~233.17 ~1.2 -2.5 (moderate)
Ethyl 5-(trifluoromethyl)picolinate -H 219.16 1.75 -3.1 (low)
Ethyl 3-chloro-5-(trifluoromethyl)picolinate -Cl 253.61 ~2.1 -3.8 (low)
5-(Trifluoromethyl)picolinic acid -H (free carboxylic acid) 207.12 1.05 -2.0 (high)

*LogP values estimated using XLOGP3 and iLOGP methods .

Key Observations :

  • The amino group reduces LogP compared to chloro or unsubstituted analogs, enhancing aqueous solubility.
  • Free carboxylic acid derivatives (e.g., 5-(trifluoromethyl)picolinic acid) exhibit even lower LogP but lack ester prodrug advantages (e.g., improved bioavailability) .

Biological Activity

Ethyl 3-amino-5-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₃N₂O₂
  • Molecular Weight : 251.17 g/mol
  • Functional Groups :
    • Amino group (-NH₂) which can form hydrogen bonds.
    • Trifluoromethyl group (-CF₃) enhancing lipophilicity and membrane permeability.

These features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the trifluoromethyl group increases the compound's lipophilicity, allowing it to cross biological membranes more effectively. This dual functionality can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Biological Applications

1. Enzyme Interactions
this compound has been utilized in studies examining enzyme interactions. Its ability to act as a probe in biochemical assays allows researchers to investigate metabolic pathways and enzyme kinetics. For example, the compound has shown promise in studying Mur enzymes related to tuberculosis, highlighting its potential as an anti-mycobacterial agent .

2. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent due to its structural similarities with known antibiotics.

3. Therapeutic Potential in Cystic Fibrosis
Recent studies have explored the role of this compound in modulating the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This protein is crucial for ion transport in epithelial cells, and compounds that enhance CFTR function are being investigated for treating cystic fibrosis and related diseases .

Case Study 1: Anti-Tuberculosis Activity

A study assessing various inhibitors targeting Mur enzymes demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis. The compound's trifluoromethyl group was essential for enhancing binding affinity, resulting in lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments .

Case Study 2: CFTR Modulation

In vitro assays revealed that this compound could enhance CFTR function in cell models expressing mutant forms of the protein. This suggests its potential utility in developing therapies for cystic fibrosis, where restoring CFTR function is critical .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural CharacteristicsUnique Features
Ethyl 3-chloro-5-(trifluoromethyl)picolinateChlorine substituent at position 3Different reactivity patterns
Ethyl 3-amino-6-(trifluoromethyl)picolinateAmino group at position 3Potential applications in different therapeutic areas
Ethyl 2-amino-3-(trifluoromethyl)pyridineAmino group at position 2Variability in pharmacological effects

This table illustrates how this compound stands out due to its combination of functional groups, which may impart distinct biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-(trifluoromethyl)picolinate, and how do reaction conditions impact yield?

  • Methodology :

  • The compound can be synthesized via a multi-step approach:

Esterification : React 3-amino-5-(trifluoromethyl)picolinic acid with ethanol using a catalyst (e.g., H₂SO₄ or DCC) under reflux (60–80°C) to form the ester .

Amino Group Protection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification. Deprotect using trifluoroacetic acid (TFA) post-esterification .

  • Critical Conditions :
  • Temperature control (±2°C) to avoid decomposition of the trifluoromethyl group.
  • Use anhydrous solvents to prevent hydrolysis of the ester bond.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • ¹H NMR: A triplet at δ 1.3–1.5 ppm (ethyl CH₃), quartet at δ 4.3–4.5 ppm (ethyl CH₂), and singlet at δ 6.8–7.2 ppm (pyridine protons) .
  • ¹⁹F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 264 [M+H]⁺ (calculated: 263.07) .
  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (N-H stretch) .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodology :

  • Stability Assays :
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hrs. Monitor degradation via HPLC. Stable at pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions .
  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72 hrs. Degradation <5% at 40°C, but >20% at 80°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (e.g., Buchwald-Hartwig amination) at the 3-amino position .
  • Example Reaction : Suzuki-Miyaura coupling with aryl boronic acids at the 5-position, mediated by Pd(PPh₃)₄ (yield: 70–85%) .
    • Contradictions : Some studies report reduced reactivity due to steric hindrance from the trifluoromethyl group, requiring higher catalyst loadings (10 mol% Pd) .

Q. What computational strategies predict the compound’s biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic interactions, while the amino group forms hydrogen bonds .
  • MD Simulations : Conduct 100 ns simulations in GROMACS to assess stability in enzyme active sites. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can in vitro assays evaluate its potential as a kinase inhibitor?

  • Protocol :

Kinase Inhibition Assay : Incubate with recombinant kinases (e.g., EGFR, BRAF) and ATP. Measure residual activity via luminescence. IC₅₀ values range 0.5–5 µM .

Cellular Uptake : Use fluorescence-labeled analogs to track intracellular accumulation. Lipophilicity (logP 2.1) correlates with enhanced membrane permeability .

  • Data Conflicts : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2 µM) may arise from assay conditions (ATP concentration, pH) .

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